

Application Notes: Purification of 5-Methyl-2-hepten-4-one by Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884

[Get Quote](#)

Introduction

5-Methyl-2-hepten-4-one, also known as Filbertone or Hazelnut Ketone, is a key flavor and fragrance compound with a characteristic nutty and roasted aroma.^{[1][2]} It is utilized in the food and fragrance industries and serves as an intermediate in pharmaceutical and organic synthesis.^[2] For these applications, a high degree of purity is often essential. Distillation is a primary method for the purification of **5-Methyl-2-hepten-4-one**, effectively removing non-volatile impurities and other contaminants with different boiling points.^{[3][4][5][6]} This document provides detailed protocols for the purification of **5-Methyl-2-hepten-4-one** by both atmospheric and vacuum distillation.

Physicochemical Properties

A summary of the relevant physical and chemical properties of **5-Methyl-2-hepten-4-one** is presented in the table below. This data is crucial for designing and executing an effective distillation protocol.

Property	Value	References
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[7]
Appearance	Clear, colorless to light yellow liquid	[2][8]
Odor	Hazelnut, nutty, roasty, sweet	[1][8]
Boiling Point (atmospheric pressure)	167 - 170 °C	[1][2][9][10][11]
Density	0.845 - 0.853 g/mL at 20-25 °C	[1][8][9]
Refractive Index (n _{20/D})	1.442 - 1.446	[1][2][8]
Flash Point	57 - 61 °C (closed cup)	[8][12]
Solubility	Insoluble in water	[8]
Purity (commercially available)	≥97% to 99%	[1][2][13]

Experimental Protocols

Safety Precautions: **5-Methyl-2-hepten-4-one** is a flammable liquid and may cause skin and eye irritation.[7][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][14] Keep away from ignition sources.[14]

Protocol 1: Simple Distillation at Atmospheric Pressure

This protocol is suitable for purifying **5-Methyl-2-hepten-4-one** from non-volatile impurities when the compound is thermally stable at its atmospheric boiling point.

Materials:

- Crude **5-Methyl-2-hepten-4-one**

- Round-bottom flask
- Distillation head with condenser
- Receiving flask
- Heating mantle with a stirrer
- Boiling chips or magnetic stir bar
- Thermometer and adapter
- Clamps and stands

Procedure:

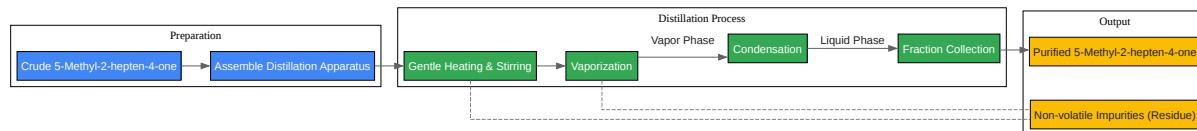
- Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
- Charging the Flask: Charge the round-bottom flask with the crude **5-Methyl-2-hepten-4-one** and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
- Heating: Begin heating the flask gently with the heating mantle. Stir the liquid if using a magnetic stirrer.
- Distillation: The temperature will rise and then stabilize at the boiling point of **5-Methyl-2-hepten-4-one** (approximately 167-170 °C). Collect the fraction that distills over at a constant temperature.
- Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop. Do not distill to dryness.
- Cooling and Storage: Allow the apparatus to cool down before disassembling. Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[\[8\]](#)

Protocol 2: Vacuum Distillation

Vacuum distillation is recommended to prevent thermal decomposition, especially for larger-scale purifications or if the crude material contains high-boiling impurities. This method allows the distillation to be performed at a lower temperature.

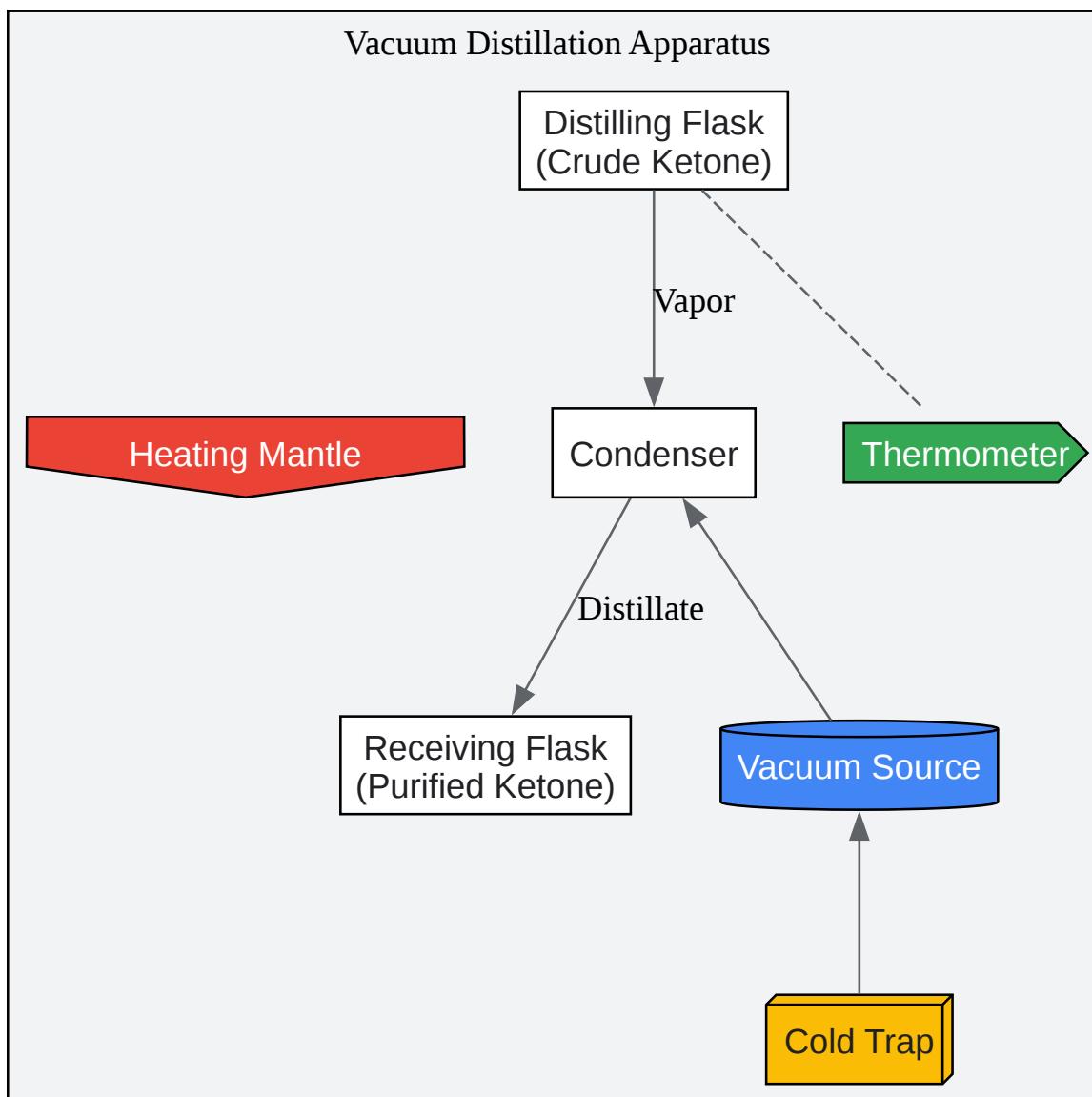
Materials:

- Crude **5-Methyl-2-hepten-4-one**
- Round-bottom flask
- Short-path distillation head or Claisen adapter with a condenser
- Receiving flask (e.g., a cow-type adapter with multiple receiving flasks)
- Heating mantle with a stirrer
- Boiling chips or magnetic stir bar
- Thermometer and adapter
- Vacuum pump with a trap
- Manometer
- Clamps and stands


Procedure:

- Apparatus Setup: Assemble the vacuum distillation apparatus as depicted in the workflow diagram. Ensure all connections are vacuum-tight.
- Charging the Flask: Add the crude **5-Methyl-2-hepten-4-one** and a magnetic stir bar or boiling chips to the distillation flask.
- Applying Vacuum: Close the system and slowly apply the vacuum. A gentle stream of bubbles should be visible from the ebulliator or vigorous stirring should be maintained to

ensure smooth boiling.


- Heating: Once the desired pressure is reached and stable, begin to heat the flask gently.
- Fraction Collection: The liquid will begin to boil at a temperature lower than its atmospheric boiling point. Collect any initial low-boiling fractions separately. Collect the main fraction corresponding to the boiling point of **5-Methyl-2-hepten-4-one** at the given pressure.
- Completion: Stop heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum.
- Storage: Transfer the purified product to a suitable container and store it under the recommended conditions.[8]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **5-Methyl-2-hepten-4-one** by distillation.

[Click to download full resolution via product page](#)

Caption: Schematic of a vacuum distillation apparatus for purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYL-2-HEPTEN-4-ONE | 81925-81-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methyl-2-hepten-4-one | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-METHYL-2-HEPTEN-4-ONE [ventos.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. trans-5-methyl-2-hepten-4-one [stenutz.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 5-Methyl-2-hepten-4-one natural (US), = 97 , mixture of isomers, FG 81925-81-7 [sigmaaldrich.com]
- 13. 5-Methyl-2-hepten-4-one natural (US), = 97 , mixture of isomers, FG 81925-81-7 [sigmaaldrich.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- To cite this document: BenchChem. [Application Notes: Purification of 5-Methyl-2-hepten-4-one by Distillation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233884#purification-of-5-methyl-2-hepten-4-one-by-distillation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com